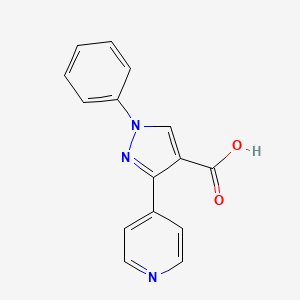
1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves efficient synthetic routes, starting from specific pyrazole precursors fused with various substituents to achieve the desired chemical structure. For example, Bernardino et al. (2007) achieved the synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives through a series of reactions starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, leading to high yields of the targeted compounds (Bernardino et al., 2007).
Molecular Structure Analysis
The molecular structure and vibrational spectra of pyrazole derivatives have been extensively studied using various spectroscopic techniques. For instance, Bahgat et al. (2009) utilized FT-IR and FT-Raman spectra to investigate the structure and vibrational spectra of similar compounds, providing insights into the molecular configuration and the effects of intramolecular hydrogen bonding (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives include functionalization reactions, as explored by Yıldırım et al. (2005), who studied the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamide derivatives through reactions with different binucleophiles, showcasing the compound's reactivity and potential for generating diverse chemical entities (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of pyrazole derivatives can significantly vary based on their molecular structure and substituents. For example, the solubility and crystal packing of iron(II) complexes derived from pyrazole carboxylate esters have been studied, revealing how alkyl chain substituents influence these properties (Galadzhun et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives, including their reactivity and stability, are crucial for their application in various domains. Studies, such as those by Shen et al. (2012), provide detailed insights into the reactivity and stability of similar compounds through computational and experimental analyses, highlighting the importance of understanding these properties for potential applications (Shen, Huang, Diao, & Lei, 2012).
Applications De Recherche Scientifique
Chemical Synthesis and Complexation
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various chemical compounds. For example, its ester derivatives have been synthesized and used for complexation with iron to create complex salts. These salts exhibit interesting properties such as spin-crossover behavior, which is noteworthy for studies in magnetochemistry (Galadzhun, Kulmaczewski, & Halcrow, 2019).
Antimicrobial Activity
Certain derivatives of this chemical, such as its Schiff base variants, have been explored for their antimicrobial activities. Studies have shown that these compounds can be effective against a range of bacteria and fungi, offering potential applications in the development of new antimicrobial agents (Hamed et al., 2020).
Antiviral Properties
Research has also been conducted on the antiviral properties of derivatives of this compound. These derivatives have shown inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, highlighting their potential use in antiviral drug development (Bernardino et al., 2007).
Structural Analysis and Characterization
Structural analysis and characterization of these compounds are critical for understanding their chemical properties and potential applications. Studies using techniques like X-ray diffraction have been conducted to determine the crystal structures of these compounds, which is essential for their application in various fields of chemistry (Wang et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAEZDHBZOUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
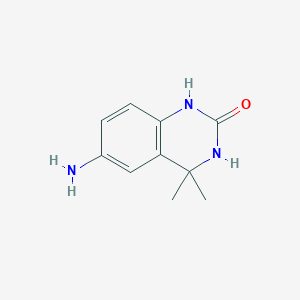

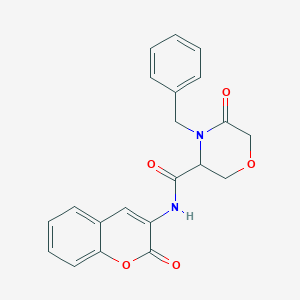
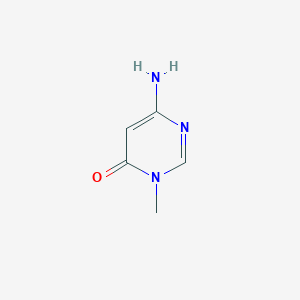
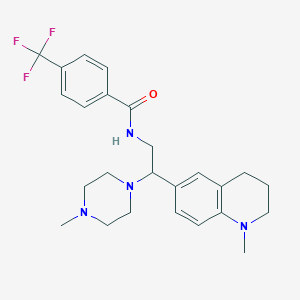
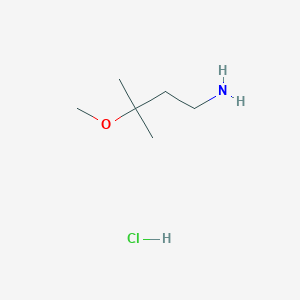
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
